1-(4-Aminophenyl)piperidin-4-ol hydrochloride

Description

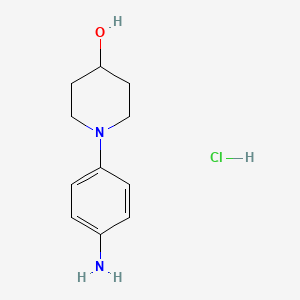

1-(4-Aminophenyl)piperidin-4-ol hydrochloride is a piperidine derivative featuring a 4-aminophenyl substituent at the nitrogen atom and a hydroxyl group at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility .

Properties

Molecular Formula |

C11H17ClN2O |

|---|---|

Molecular Weight |

228.72 g/mol |

IUPAC Name |

1-(4-aminophenyl)piperidin-4-ol;hydrochloride |

InChI |

InChI=1S/C11H16N2O.ClH/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;/h1-4,11,14H,5-8,12H2;1H |

InChI Key |

NVDSAKOIZOSXAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Biological Activity

1-(4-Aminophenyl)piperidin-4-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, supported by data tables and relevant research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of 192.26 g/mol. The compound features a piperidine ring with an amino group at the para position of the phenyl group, contributing to its unique chemical properties and biological activities.

Structural Features:

- Piperidine Ring: A six-membered nitrogen-containing heterocycle.

- Amino Group: Enhances interaction with biological targets.

- Hydroxyl Group: May influence solubility and reactivity.

Synthesis

The synthesis of this compound typically involves several methods, including:

- Reduction Reactions: Using lithium aluminum hydride for converting ketones or aldehydes to alcohols.

- Substitution Reactions: Employing halogenating agents to introduce functional groups at specific positions on the piperidine ring.

Cardiovascular Effects

Research indicates that this compound may function as a β-blocker , which is beneficial in treating hypertension and arrhythmias. Its interaction with adrenergic receptors has been documented, highlighting its potential in cardiovascular therapy.

Neurotransmitter Interaction

The compound has shown promise in modulating neurotransmitter systems, particularly through inhibition of acetylcholinesterase (AChE). This activity is crucial for conditions such as Alzheimer’s disease, where enhancing cholinergic transmission can improve cognitive function .

Antimicrobial Properties

Studies have demonstrated that derivatives of piperidine, including this compound, exhibit antimicrobial activity against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. It has shown promise in the following areas:

- Cardiovascular Disorders : Studies suggest that 1-(4-Aminophenyl)piperidin-4-ol may act as a β-blocker, which can be beneficial in treating hypertension and arrhythmias .

- Neuropharmacology : Its interactions with neurotransmitter systems indicate potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Synthesis of Pharmaceutical Compounds

1-(4-Aminophenyl)piperidin-4-ol hydrochloride serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural attributes allow for modifications that can enhance the efficacy and specificity of new drugs.

Analgesic Activity

Research has explored the analgesic properties of derivatives related to 1-(4-Aminophenyl)piperidin-4-ol. In animal models, certain derivatives exhibited protective effects against pain, indicating potential for developing new analgesics .

Case Study 1: Analgesic Activity Evaluation

A study involving the synthesis of derivatives of piperidine compounds assessed their analgesic activity using acetic acid-induced writhing assays. Most derivatives showed significant protection against pain, highlighting their potential as analgesics .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of piperidine derivatives indicated that modifications to the piperidine ring could enhance selectivity for specific neurotransmitter receptors, potentially leading to more effective treatments for CNS disorders .

Summary of Findings

The versatility of this compound underscores its importance in both academic research and pharmaceutical applications. Its ability to interact with various biological targets makes it a valuable compound for developing new therapeutic agents.

| Application Area | Potential Benefits |

|---|---|

| Cardiovascular Disorders | Possible β-blocker for hypertension and arrhythmias |

| Neuropharmacology | Potential treatment for neurodegenerative diseases |

| Analgesic Development | Promising candidates for new pain relief medications |

| Pharmaceutical Synthesis | Key intermediate for various drug formulations |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares 1-(4-Aminophenyl)piperidin-4-ol hydrochloride with structurally analogous compounds, emphasizing key differences in substituents and functional groups:

Preparation Methods

Reaction Scheme

-

Starting Material : 4-Piperidone hydrochloride hydrate (CAS: 40064-34-4)

-

Intermediate : 1-Benzyl-4-(4-nitrophenyl)piperidin-4-ol

-

Final Product : 1-(4-Aminophenyl)piperidin-4-ol hydrochloride

Procedure

-

Step 1 : Condensation of 4-piperidone with 4-nitrobenzaldehyde via nucleophilic addition under acidic conditions (p-toluenesulfonic acid, methanol, 64°C, 1 hour) to form the imine intermediate.

-

Step 2 : Catalytic hydrogenation (10% Pd/C, H₂, 45°C, 24 hours) to reduce the nitro group to an amine and remove the benzyl protecting group.

-

Step 3 : Acidification with HCl in isopropanol to yield the hydrochloride salt (86% overall yield).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 2) | 82.9% (GC purity: 99.05%) | |

| Final Purity (HPLC) | 98.08% | |

| Reaction Time | 28 hours (total) |

Advantages : High purity, scalable for industrial use.

Challenges : Requires handling of toxic palladium catalysts and controlled hydrogenation conditions.

Method 2: Grignard Reaction with Cyanohydrin Intermediates

Reaction Scheme

-

Starting Material : 1-Benzyl-4-piperidone

-

Intermediate : 1-Benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine

-

Final Product : this compound

Procedure

-

Step 1 : Cyanohydrin formation using potassium cyanide and toluene at 45°C.

-

Step 2 : Grignard reaction with phenylmagnesium bromide to introduce the phenyl group (20°C, 12 hours).

-

Step 3 : Sequential hydrogenolysis (5% Pd/C, H₂, 45°C) and acidification (oxalic acid, acetone) to isolate the hydrochloride salt.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Intermediate Yield | 193.2 g (89% efficiency) | |

| Final Yield | 85.7 g (76% from intermediate) | |

| Purity | 99% (by NMR) |

Advantages : Avoids phenyllithium, reducing industrial hazards.

Challenges : Multi-step purification and sensitivity to moisture in Grignard steps.

Method 3: Hydrolysis of Protected Piperidine Ethers

Reaction Scheme

-

Starting Material : N-Carbethoxy-4,4-dimethoxypiperidine

-

Intermediate : 4,4-Dimethoxypiperidine

-

Final Product : this compound

Procedure

Key Data

| Parameter | Value | Source |

|---|---|---|

| Intermediate Yield | 350 g (82.9%) | |

| Final Purity (Assay) | 93.55–98.08% | |

| Reaction Time | 6 hours (hydrolysis) |

Advantages : Utilizes inexpensive reagents, suitable for high-throughput synthesis.

Challenges : Requires precise control of hydrolysis conditions to avoid over-acidification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Reductive Amination | 86 | 98.08 | High | Pd catalyst cost |

| Grignard Reaction | 76 | 99 | Moderate | Moisture sensitivity |

| Ether Hydrolysis | 83 | 93–98 | High | Acid handling requirements |

Optimization Strategies

Catalyst Recycling

Q & A

Q. What are the optimal synthetic routes and critical purification steps for 1-(4-Aminophenyl)piperidin-4-ol hydrochloride?

The synthesis typically involves sequential functionalization of the piperidine ring. Key steps include:

- Aminophenyl Introduction : Coupling 4-aminophenyl groups via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and aryl halides .

- Hydrochloride Formation : Neutralization with HCl in anhydrous ethanol, followed by recrystallization using solvents like acetone/water mixtures to enhance purity (>98%) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) and recrystallization are critical to remove unreacted amines and byproducts .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

- NMR Spectroscopy : - and -NMR verify the piperidine ring conformation, aminophenyl substitution, and hydrochloride salt formation (e.g., δ 3.2–3.8 ppm for piperidine protons) .

- HPLC : Reverse-phase C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) confirm purity >99% with retention time consistency .

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H] at m/z 227.1 (free base) and [M+Cl] for the hydrochloride .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the amine group. Desiccants like silica gel mitigate hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pH-dependent reactivity for oxidation reactions?

- Experimental Design : Conduct controlled oxidation studies (e.g., using KMnO₄ or H₂O₂) under varying pH (acidic: pH 2–4 vs. neutral: pH 7). Monitor intermediates via LC-MS to identify pH-sensitive pathways .

- Data Analysis : Compare reaction yields and byproducts (e.g., piperidinone derivatives under acidic conditions vs. N-oxide formation in neutral/basic media). Statistical tools like ANOVA can quantify pH effects .

Q. What methodologies are suitable for elucidating enzyme interaction mechanisms?

- Kinetic Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) with target enzymes (e.g., monoamine oxidases) .

- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock Vina, focusing on the aminophenyl group’s hydrogen bonding with catalytic residues .

- Mutagenesis Studies : Introduce point mutations (e.g., Tyr435Ala in MAO-B) to validate binding site predictions .

Q. How can discrepancies in biological activity data (e.g., receptor antagonism vs. agonism) be systematically addressed?

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, buffer composition).

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., impurity levels >2% in older syntheses) .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 1-(4-Methoxyphenyl)piperidin-4-ol) to isolate structural determinants of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.